molecular formula C17H26N2O5 B10975147 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide

3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B10975147
M. Wt: 338.4 g/mol
InChI Key: WJSSEQZVGHKBLX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic organic compound with the molecular formula C17H26N2O5. It is characterized by the presence of three methoxy groups attached to a benzamide core, along with a morpholine ring connected via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation Reaction: The acid chloride is then reacted with 3-(morpholin-4-yl)propylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C17H26N2O5/c1-21-14-11-13(12-15(22-2)16(14)23-3)17(20)18-5-4-6-19-7-9-24-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20)

InChI Key

WJSSEQZVGHKBLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCOCC2

Origin of Product

United States

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